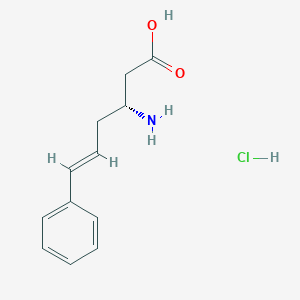

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride

Description

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride (CAS: 332064-71-8) is a chiral amino acid derivative characterized by a phenyl-substituted hex-5-enoic acid backbone and a hydrochloride salt form. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol . The compound’s stereochemistry (R-configuration at C3 and E-geometry at the double bond) is critical for its biochemical interactions, particularly in pharmaceutical applications where enantiomeric purity impacts efficacy and toxicity . It is typically stored under dry, room-temperature conditions to maintain stability .

Properties

IUPAC Name |

(E,3R)-3-amino-6-phenylhex-5-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/b7-4+;/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREIHEVSPFNFKW-QPJFETGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and allylamine.

Formation of Intermediate: The phenylacetic acid is first converted to its corresponding ester, which is then subjected to a Grignard reaction with allylmagnesium bromide to form an intermediate.

Hydrolysis and Amination: The intermediate is then hydrolyzed to yield the corresponding carboxylic acid, which is subsequently aminated to introduce the amino group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds.

Scientific Research Applications

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

(S,E)-3-Amino-6-phenylhex-5-enoic Acid Hydrochloride

- CAS : 1379823-88-7 .

- Molecular Formula: C₁₂H₁₆ClNO₂ (identical to the R,E isomer).

- Key Difference : The S-configuration at C3 alters receptor-binding affinity. For example, in enzymatic assays, S-isomers often exhibit reduced inhibitory activity compared to R-forms due to stereochemical mismatches .

- Applications: Limited pharmacological data are available, but its synthesis is documented for chiral intermediate studies .

(R)-3-Amino-6-phenylhex-5-enoic Acid (Free Base)

Functional Analogues

(R)-3-Aminohex-5-enoic Acid Hydrochloride

- CAS : 332064-79-6 .

- Molecular Formula: C₆H₁₂ClNO₂.

- Structural Simplification : Shorter carbon chain (C6 vs. C12) and absence of the phenyl group.

- Functional Impact : Reduced hydrophobicity and weaker interactions with aromatic residues in target proteins.

- Safety Profile : Classified with hazard statements H302-H315-H319-H335 (oral toxicity, skin/eye irritation, respiratory irritation) , unlike the phenyl-substituted derivative, which lacks explicit hazard data .

Pharmacologically Relevant Hydrochloride Salts

Berberine Hydrochloride

Tranylcypromine Hydrochloride

- Applications: Monoamine oxidase inhibitor (antidepressant).

- Key Difference: Tranylcypromine’s cyclopropane ring enables irreversible enzyme inhibition, whereas the target compound’s activity likely hinges on reversible binding via its amino and carboxylate groups .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Hazard Profiles

Biological Activity

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride has the molecular formula and a molecular weight of 241.71 g/mol. Its structure includes:

- An amino group that facilitates hydrogen bonding.

- A phenyl group that allows for hydrophobic interactions.

- A double bond between the fifth and sixth carbon atoms, which contributes to its reactivity and interaction with biological systems.

The biological activity of (R,E)-3-amino-6-phenylhex-5-enoic acid hydrochloride is largely attributed to its ability to interact with various biological macromolecules. The compound's amino group can form hydrogen bonds, while the phenyl group engages in hydrophobic interactions. These interactions may modulate several biochemical pathways, potentially leading to therapeutic effects, particularly in neurological contexts.

Biological Activity

Preliminary studies suggest that (R,E)-3-amino-6-phenylhex-5-enoic acid hydrochloride may exhibit:

- Neuroprotective properties : It is hypothesized to influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

- Binding affinities with neurotransmitter receptors : Interaction studies indicate potential modulation of signaling pathways involved in neurological functions.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other amino acids and derivatives. Below is a comparison highlighting these similarities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-6-phenylhexanoic acid | Lacks the double bond present in (R,E)-3-amino... | Saturated structure; different reactivity |

| 3-Amino-6-phenylhex-5-enoic acid | Free acid form without hydrochloride salt | Retains double bond; different solubility |

| Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | N-Fmoc protected β-amino acid | Used primarily in peptide synthesis; enhanced stability |

Uniqueness : The presence of both an amino group and a phenyl group, along with a double bond, provides distinct chemical reactivity and potential biological activity compared to its analogs.

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the effects of (R,E)-3-amino-6-phenylhex-5-enoic acid on neuronal cells subjected to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent.

- Binding Studies : Research involving radiolabeled compounds demonstrated that (R,E)-3-amino-6-phenylhex-5-enoic acid binds selectively to certain neurotransmitter receptors, influencing their activity. This study highlighted the compound's potential role in modulating synaptic transmission.

- Therapeutic Applications : Investigations into the therapeutic applications of this compound have shown promise in treating conditions such as anxiety and depression by modulating neurotransmitter levels and receptor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.